molecular formula C12H11FO3 B6151119 4-(4-fluorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid CAS No. 2168092-65-5

4-(4-fluorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid

Cat. No. B6151119
CAS RN: 2168092-65-5
M. Wt: 222.2
InChI Key:
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Description

4-(4-Fluorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid (FOPH) is an important organic compound used in a variety of scientific research applications. FOPH is a bicyclic acid that is commonly used in organic synthesis and has been studied extensively for its biochemical and physiological effects.

Scientific Research Applications

4-(4-fluorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid is widely used in a variety of scientific research applications. It has been used as a building block for the synthesis of pharmaceuticals and other organic compounds. It has also been used as a biological probe to study the structure and function of proteins and other biological molecules. Additionally, 4-(4-fluorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid has been used as a ligand in metal-catalyzed reactions, and as an inhibitor of enzymes and other proteins.

Mechanism of Action

The mechanism of action of 4-(4-fluorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid is not yet fully understood. However, it is known that 4-(4-fluorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid binds to certain proteins and enzymes, which can alter their structure and function. 4-(4-fluorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid can also interact with other molecules, such as nucleic acids, to modulate their activity.
Biochemical and Physiological Effects
4-(4-fluorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid has been studied for its biochemical and physiological effects. It has been shown to act as an inhibitor of various enzymes, including cyclooxygenase-2 and tyrosine kinase. Additionally, 4-(4-fluorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid has been shown to have anti-inflammatory and anti-cancer effects in animal models.

Advantages and Limitations for Lab Experiments

4-(4-fluorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid is a useful compound for laboratory experiments due to its stability and low toxicity. It is also relatively easy to synthesize and can be stored for long periods of time without degradation. However, 4-(4-fluorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid can be expensive and may require special equipment for synthesis and storage.

Future Directions

Future research on 4-(4-fluorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid could focus on further elucidating its mechanism of action and studying its effects on other biological systems. Additionally, further research could be done to explore the potential therapeutic applications of 4-(4-fluorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid, such as its use as an anti-inflammatory or anti-cancer drug. Finally, further research could be done to develop more efficient and cost-effective methods for synthesizing 4-(4-fluorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid.

Synthesis Methods

4-(4-fluorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid is synthesized through a variety of methods, including the Leukart reaction, the Ullmann reaction, and the Vilsmeier-Haack reaction. The Leukart reaction involves reacting a primary amine with an aldehyde or ketone in the presence of formaldehyde, while the Ullmann reaction involves reacting a primary amine with a carbonyl compound in the presence of a copper catalyst. The Vilsmeier-Haack reaction involves reacting an amine with an aldehyde or ketone in the presence of a phosphorus chloroform reagent. All of these methods can be used to synthesize 4-(4-fluorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(4-fluorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "4-fluorophenol", "2-bromopropene", "sodium hydride", "ethyl acetoacetate", "sodium ethoxide", "acetic anhydride", "sodium hydroxide", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "water", "ethyl acetate" ], "Reaction": [ "Step 1: 4-fluorophenol is reacted with 2-bromopropene in the presence of sodium hydride to form 4-(4-fluorophenyl)-2-buten-1-ol.", "Step 2: 4-(4-fluorophenyl)-2-buten-1-ol is reacted with ethyl acetoacetate in the presence of sodium ethoxide to form 4-(4-fluorophenyl)-2-oxobutanoic acid ethyl ester.", "Step 3: 4-(4-fluorophenyl)-2-oxobutanoic acid ethyl ester is reacted with acetic anhydride in the presence of sodium acetate to form 4-(4-fluorophenyl)-3-oxobutanoic acid ethyl ester.", "Step 4: 4-(4-fluorophenyl)-3-oxobutanoic acid ethyl ester is reacted with sodium hydroxide to form 4-(4-fluorophenyl)-3-oxobutanoic acid.", "Step 5: 4-(4-fluorophenyl)-3-oxobutanoic acid is reacted with hydrochloric acid to form 4-(4-fluorophenyl)-3-oxobutanoyl chloride.", "Step 6: 4-(4-fluorophenyl)-3-oxobutanoyl chloride is reacted with sodium bicarbonate to form 4-(4-fluorophenyl)-3-oxobutanoic acid.", "Step 7: 4-(4-fluorophenyl)-3-oxobutanoic acid is reacted with water to form 4-(4-fluorophenyl)-3-oxobutanoic acid hydrate.", "Step 8: 4-(4-fluorophenyl)-3-oxobutanoic acid hydrate is reacted with ethyl acetate in the presence of sodium chloride to form 4-(4-fluorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid." ] }

CAS RN

2168092-65-5

Product Name

4-(4-fluorophenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid

Molecular Formula

C12H11FO3

Molecular Weight

222.2

Purity

95

Origin of Product

United States

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